molecular formula C6H2BrCl2NO2 B156079 2-Bromo-1,3-dichloro-5-nitrobenzene CAS No. 98137-94-1

2-Bromo-1,3-dichloro-5-nitrobenzene

Cat. No. B156079
CAS RN: 98137-94-1
M. Wt: 270.89 g/mol
InChI Key: OPOMBXSGXKFMGY-UHFFFAOYSA-N
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Description

2-Bromo-1,3-dichloro-5-nitrobenzene is a halogenated nitrobenzene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including pharmaceuticals, dyes, and electroluminescent materials . The presence of multiple halogens and a nitro group on the benzene ring makes it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, can be synthesized from bromobenzene by nitration in water, achieving high yields and purity . Although the specific synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene is not detailed in the provided papers, similar methodologies could be applied, considering the reactivity of the halogen substituents and the nitro group.

Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes is characterized by the electron-withdrawing effects of both the nitro and halogen groups. These substituents influence the electronic properties of the benzene ring and can affect the stability and reactivity of the compound. For example, the structure of a related aryl-nickel(II) complex was confirmed by X-ray crystallographic analysis, highlighting the importance of molecular structure in understanding the reactivity of such compounds .

Chemical Reactions Analysis

Halogenated nitrobenzenes undergo various chemical reactions, including electrophilic substitutions and reductions. The electrochemical reduction of 1-(2-bromoethyl)-2-nitrobenzene leads to the formation of 1-nitro-2-vinylbenzene and 1H-indole, demonstrating the reactivity of the bromo and nitro groups under reductive conditions . Similarly, the electrochemical reduction of 2-nitrobromobenzene has been studied, revealing insights into the reaction mechanism and kinetics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-1,3-dichloro-5-nitrobenzene are influenced by its functional groups. The presence of bromo and chloro substituents, along with the nitro group, would likely result in a compound with significant polarity, potentially affecting its solubility and boiling point. The electron-withdrawing nature of these groups could also impact the compound's UV-Vis and IR spectra, as well as its NMR characteristics .

Scientific Research Applications

Application 1: Intermediate in Synthesis of Agrochemicals and Pharmaceuticals

  • Summary of Application : 2-Bromo-1,3-dichloro-5-nitrobenzene is used as an intermediate in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Bromo-1,3-dichloro-5-nitrobenzene as a chemical intermediate in the production of several crop-protection products .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Application 2: Nitro Compounds

  • Summary of Application : Nitro compounds, such as 2-Bromo-1,3-dichloro-5-nitrobenzene, are an important class of nitrogen derivatives. They have high dipole moments and are less volatile than ketones of about the same molecular weight .
  • Methods of Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
  • Results or Outcomes : Nitro compounds have various applications in the field of organic chemistry. For example, they can be used in the synthesis of other organic compounds .

Application 3: Internal Standard in Spectroscopic Methods

  • Summary of Application : 2-Bromo-1,3-dichloro-5-nitrobenzene has been used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of phenylbutazone and oxyphenbutazone .
  • Methods of Application : The compound is used as a reference in the spectroscopic analysis of other compounds. The specific methods of application are not detailed in the source .
  • Results or Outcomes : The use of 2-Bromo-1,3-dichloro-5-nitrobenzene as an internal standard helps in the accurate measurement of the concentrations of phenylbutazone and oxyphenbutazone .

Application 4: Synthesis of Trifluoromethylpyridines

  • Summary of Application : 2-Bromo-1,3-dichloro-5-nitrobenzene is used as an intermediate in the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
  • Methods of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 2-Bromo-1,3-dichloro-5-nitrobenzene as a chemical intermediate in the production of several crop-protection products .
  • Results or Outcomes : The major use of 2,3,5-DCTF derivatives is in the protection of crops from pests. More than 20 new 2,3,5-DCTF-containing agrochemicals have acquired ISO common names. Several 2,3,5-DCTF derivatives are also used in the pharmaceutical and veterinary industries .

Application 5: Intermediate in Organic Synthesis

  • Summary of Application : 5-Bromo-1,3-dichloro-2-ethoxybenzene, a compound similar to 2-Bromo-1,3-dichloro-5-nitrobenzene, has several applications in scientific experiments, such as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
  • Methods of Application : The specific methods of application are not detailed in the source.
  • Results or Outcomes : The use of 5-Bromo-1,3-dichloro-2-ethoxybenzene as an intermediate helps in the synthesis of various organic compounds.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

2-bromo-1,3-dichloro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOMBXSGXKFMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433879
Record name 2-Bromo-1,3-dichloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1,3-dichloro-5-nitrobenzene

CAS RN

98137-94-1
Record name 2-Bromo-1,3-dichloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Sun, Z Jin, N Xie, H Wang… - Angewandte Chemie …, 2018 - topicsonchemeng.org.my
Suzuki coupling reaction of 2-(Trifluormethoxy) phenylboronic acid with 2-bromo-1, 3-dichloro-5-nitrobenzene were successfully conducted by using Pd2 (dba) 3 as the catalyst and in …
Number of citations: 1 topicsonchemeng.org.my

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